molecular formula C13H13BrO B1279862 2-Bromo-6-propoxynaphthalene CAS No. 97476-14-7

2-Bromo-6-propoxynaphthalene

Cat. No. B1279862
CAS RN: 97476-14-7
M. Wt: 265.14 g/mol
InChI Key: XUMPVNAHICLIGO-UHFFFAOYSA-N
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Description

2-Bromo-6-propoxynaphthalene is a brominated naphthalene derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their properties and reactions are discussed, which can provide insights into the behavior of 2-Bromo-6-propoxynaphthalene.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene involves a Diels-Alder reaction followed by deoxygenation steps to achieve high yields . Similarly, the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether demonstrates the use of a CuBr2-mediated multi-step reaction, indicating the versatility of bromine in facilitating such reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-6-propoxynaphthalene.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes is crucial for understanding their reactivity and physical properties. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using single-crystal X-ray diffraction, highlighting the importance of molecular geometry in the solid state . This type of analysis is essential for predicting the behavior of 2-Bromo-6-propoxynaphthalene in various environments.

Chemical Reactions Analysis

Brominated naphthalenes can undergo a variety of chemical reactions. The high-temperature oxidation of 2-bromophenol, for example, leads to the formation of several products, including naphthalene and bromonaphthalene . This suggests that 2-Bromo-6-propoxynaphthalene could also participate in similar oxidative processes, potentially leading to the formation of various dibenzodioxins and dibenzofurans under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The vibrational, electronic, and charge transfer studies of 2-bromo-6-methoxynaphthalene using DFT methods reveal the stability of the molecule and its potential reactive sites . Additionally, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, providing insights into the conformational preferences of brominated compounds . These studies are indicative of the types of analyses that would be relevant for 2-Bromo-6-propoxynaphthalene to determine its stability and reactivity.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

2-Bromo-6-methoxynaphthalene, a closely related compound to 2-Bromo-6-propoxynaphthalene, is a significant intermediate in the synthesis of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Recent advances in synthesis methods have focused on using less hazardous and environmentally friendly reagents, highlighting the compound's importance in pharmaceutical manufacturing (Xu & He, 2010).

Potential in Cancer Treatment

Studies have identified that derivatives of 2-Bromo-6-methoxynaphthalene exhibit potential anti-cancer activities. Spectroscopic analysis and molecular docking studies have shown that these compounds may serve as effective pharmaceutical products in cancer treatment, indicating a promising direction for future research and drug development (Saji, Prasana, Muthu, & George, 2021).

Fluorescent Labeling in Analytical Chemistry

2-Bromoacetyl-6-methoxynaphthalene, another related compound, has been used as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for analyzing bile acids in pharmaceuticals. This application underscores its utility in enhancing detection sensitivity in analytical chemistry, especially in pharmaceutical quality control (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-6-propoxynaphthalene is not available, it is generally advisable to handle brominated compounds with care due to their reactivity . They should be stored in a cool place and personal protective equipment should be used when handling them .

properties

IUPAC Name

2-bromo-6-propoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPVNAHICLIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468322
Record name 2-Bromo-6-propoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-propoxynaphthalene

CAS RN

97476-14-7
Record name 2-Bromo-6-propoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Jiang, B Gong, K Prasad… - Organic Process Research …, 2008 - ACS Publications
… A stirred suspension of 2-bromo-6-propoxynaphthalene 3 (12.8 kg, 48.2 mol), potassium phosphate monohydrate (36.1 kg, 170.0 mol), 2-(di-tert-butylphosphino)-2′-methylbiphenyl (…
Number of citations: 29 pubs.acs.org
M Vilches-Herrera, J Miranda-Sepúlveda… - Bioorganic & medicinal …, 2009 - Elsevier
A series of naphthylisopropylamine and N-benzyl-4-methylthioamphetamine derivatives were evaluated as monoamine oxidase inhibitors. Their potencies were compared with those of …
Number of citations: 40 www.sciencedirect.com
陳信嵐, 許千樹 - 2004 - ir.nctu.edu.tw
本研究成功的合成三系列末端含有異硫氰基之液晶化合物.所合成之化合物皆具有寬廣的液晶相範圍,且皆為雙向變之向列型液晶.第一系列化合物主結構中含有萘基,合成具有共軛之雙苯環結構,…
Number of citations: 0 ir.nctu.edu.tw

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